4-butoxy-N-(2-pyridinylmethyl)benzamide
Description
4-Butoxy-N-(2-pyridinylmethyl)benzamide (Quin-C1) is a quinazoline-derived benzamide compound identified as a selective agonist for Formyl Peptide Receptor 2 (FPR2). It induces chemotaxis, calcium mobilization, and ERK phosphorylation in FPR2-expressing cells without promoting superoxide generation in neutrophils, distinguishing it from other FPR2 agonists like WKYMVm . Its synthesis involves coupling 4-butoxybenzamide with a quinazolinone intermediate under optimized conditions (60°C, 17 hours), yielding a 63% purified product via silica column chromatography .
Properties
IUPAC Name |
4-butoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-12-21-16-9-7-14(8-10-16)17(20)19-13-15-6-4-5-11-18-15/h4-11H,2-3,12-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIYFWSLDVHNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituted Benzamides Targeting mGluR5
Several 4-butoxybenzamide derivatives act as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5):
- VU0040237 (4-butoxy-N-(2-fluorophenyl)benzamide): A non-MPEP site PAM with EC₅₀ = 33 nM, optimized for CNS disorders .
- VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide) : Higher potency (EC₅₀ = 1.3 μM) due to electron-withdrawing fluorine substituents enhancing receptor binding .
Key Insight : The nitrogen substituent (e.g., 2-pyridinylmethyl vs. fluorophenyl) dictates target selectivity. While Quin-C1 targets FPR2, fluorophenyl-substituted analogs modulate mGluR5, emphasizing substituent-driven pharmacological divergence.
Antitumor and Antioxidant Benzamides
- N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide : Exhibits antitumor activity via a six-step synthesis (30% overall yield), leveraging the benzoimidazole moiety for DNA interaction .
- N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8): Antioxidant derivative with 86.6% inhibition in CCl₄-challenged rats, outperforming vitamin E due to phenolic hydroxyl groups enhancing radical scavenging .
Structural Contrast : Quin-C1 lacks thioamide or heterocyclic appendages, limiting its antioxidant utility but enhancing FPR2 specificity.
Benzamides with Heterocyclic Substituents
- 4-Butoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide : Incorporates a thiazole ring (logP = 4.01), improving lipophilicity for membrane permeability .
- 4-Butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide : Benzothiazole substitution enhances thermal stability and protease resistance, critical for in vivo applications .
Physicochemical Impact : Thiazole/benzothiazole groups increase molecular weight (e.g., 366.46 g/mol vs. Quin-C1’s 303.42 g/mol) and logP, altering pharmacokinetics .
Activity Trends :
- Fluorine substituents enhance mGluR5 potency via hydrophobic interactions.
- Long acyl chains (e.g., C14) in benzamides improve PCAF HAT inhibition by mimicking natural lipid substrates .
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